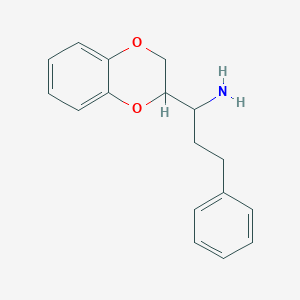

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-phenylpropan-1-amine

Beschreibung

Eigenschaften

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-3-yl)-3-phenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c18-14(11-10-13-6-2-1-3-7-13)17-12-19-15-8-4-5-9-16(15)20-17/h1-9,14,17H,10-12,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KROPYQKSWOMGID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(CCC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Route A: Multi-step Synthesis via Benzodioxin Precursors

Route B: Direct Coupling Using Nucleophilic Substitution

Industrial Scale Synthesis

Large-scale production often employs continuous flow reactors to optimize yield and purity, with process parameters fine-tuned to minimize by-products and maximize efficiency.

Reaction Conditions and Optimization

Notes on Purification and Characterization

Purification typically involves recrystallization, chromatography (e.g., column chromatography), and filtration. Characterization employs IR spectroscopy, NMR, and mass spectrometry to confirm structure and purity.

Research Findings and Innovations

Recent studies emphasize the development of more efficient synthetic routes:

- Use of microwave-assisted synthesis to reduce reaction times.

- Application of green chemistry principles, such as solvent recycling.

- Development of solid-phase synthesis techniques for parallel production.

For example, a study demonstrated that microwave irradiation significantly accelerates benzodioxin ring formation, improving overall yield and reducing by-products.

Summary of Key Data

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-phenylpropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

Substitution: Alkyl halides, nucleophiles, solvents like ethanol or acetone.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Amine derivatives.

Substitution: Alkylated amines.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

- Antidepressant Activity

- Neuroprotective Effects

- Analgesic Properties

Case Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant-like effects of 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-phenylpropan-1-amine in animal models. The results indicated significant reductions in depressive behaviors as measured by the forced swim test and tail suspension test. The compound showed a dose-dependent response, suggesting its potential as a therapeutic agent for depression .

Case Study 2: Neuroprotection

In another study focusing on neuroprotection, researchers assessed the impact of this compound on neuronal cell cultures exposed to oxidative stress. The findings revealed that treatment with 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-phenylpropan-1-amine significantly reduced cell death and improved cell viability compared to untreated controls. This suggests its potential application in developing neuroprotective drugs .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-phenylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylbutan-1-amine (CAS 212714-10-8)

- Structure : Benzodioxin ring at position 6, linked to a butan-1-amine chain with a terminal phenyl group.

- Molecular Formula: C₁₈H₂₁NO₂; Molecular Weight: 283.4 g/mol.

- Key Differences : The extended butanamine chain (vs. propanamine in the target compound) may enhance lipophilicity and alter receptor-binding kinetics. The benzodioxin substitution at position 6 (vs. position 2 in the target) could affect electronic distribution and steric interactions .

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine (CAS 1178088-18-0)

- Structure : Benzodioxin at position 6, with a methyl-branched propanamine chain.

- Molecular Formula: C₁₂H₁₇NO₂; Molecular Weight: 207.27 g/mol.

- The lower molecular weight may improve bioavailability but reduce binding affinity .

1-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine (CAS 1155459-46-3)

- Structure : Incorporates an imidazole ring between the benzodioxin and a methylpropanamine chain.

- Molecular Formula : C₁₅H₁₈N₄O₂; Molecular Weight : 273.34 g/mol.

- Key Differences : The imidazole moiety adds hydrogen-bonding capability and aromaticity, which could enhance interactions with biological targets like enzymes or receptors. However, the increased complexity may complicate synthesis and metabolic stability .

2-(3-Bromophenyl)-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-amine

- Structure : Ethane-1-amine chain with a 3-bromophenyl substituent and benzodioxin at position 2.

- The shorter ethanamine chain (vs. propanamine) may limit binding pocket compatibility in target proteins .

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(pyridin-4-yl)ethan-1-amine (CAS 1487367-55-4)

- Structure : Pyridine ring replaces the phenyl group, linked via an ethanamine chain.

- Molecular Formula : C₁₅H₁₆N₂O₂; Molecular Weight : 256.30 g/mol.

- Key Differences : The pyridine ring introduces basicity and polarity, improving water solubility but possibly reducing blood-brain barrier penetration compared to the hydrophobic phenyl group in the target compound .

Structural and Functional Implications

Molecular Weight and Lipophilicity

- Brominated (CAS 1178088-18-0) and pyridine-containing (CAS 1487367-55-4) derivatives balance lipophilicity and polarity, optimizing pharmacokinetic profiles .

Pharmacological Potential

- While the target compound lacks direct clinical data, structurally related drugs like Doxazosin Mesylate () demonstrate benzodioxin derivatives' applicability in hypertension treatment via α1-adrenergic receptor antagonism. Variations in chain length and substituents may redirect activity toward other targets (e.g., serotonin or dopamine receptors) .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Potential Advantages |

|---|---|---|---|---|---|

| Target Compound | - | C₁₇H₁₉NO₂* | ~269.3 | Propanamine, phenyl, benzodioxin (position 2) | Balanced lipophilicity and chain length |

| 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylbutan-1-amine | 212714-10-8 | C₁₈H₂₁NO₂ | 283.4 | Butanamine, benzodioxin (position 6) | Enhanced lipophilicity |

| 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine | 1178088-18-0 | C₁₂H₁₇NO₂ | 207.27 | Methyl-propanamine, benzodioxin (position 6) | Improved bioavailability |

| 1-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine | 1155459-46-3 | C₁₅H₁₈N₄O₂ | 273.34 | Imidazole, methyl-propanamine | Hydrogen-bonding capability |

| 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(pyridin-4-yl)ethan-1-amine | 1487367-55-4 | C₁₅H₁₆N₂O₂ | 256.30 | Pyridine, ethanamine | Increased solubility |

*Inferred based on structural similarity.

Biologische Aktivität

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-phenylpropan-1-amine is a compound that has garnered attention for its potential biological activities, particularly in the context of hemoglobin modulation and cancer treatment. This article reviews the existing literature on its biological activity, synthesizing findings from various studies and highlighting its mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure features a benzodioxin moiety that is critical for its biological interactions. The compound's molecular weight is approximately 267.36 g/mol, and it has been identified in various chemical databases including PubChem .

Hemoglobin Modulation

One of the most significant biological activities of this compound is its role as a modulator of hemoglobin's oxygen affinity. A study indicated that derivatives containing the benzodioxin structure can increase the oxygen affinity of human hemoglobin, which may have therapeutic implications for conditions like sickle cell disease (SCD) .

Key Findings:

- Increased Oxygen Affinity: The compound enhances the binding of oxygen to hemoglobin, stabilizing its relaxed state (R3-state), which is crucial for effective oxygen transport in the bloodstream.

- Inhibition of Sickle Cell Sickling: In vitro studies have shown that it can inhibit hypoxia-induced sickling of red blood cells, potentially reducing complications associated with SCD .

Anticancer Potential

Recent research has also explored the anticancer properties of benzodioxin derivatives. Compounds similar to 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-phenylpropan-1-amine have demonstrated antiproliferative effects against various cancer cell lines.

Case Study:

A study evaluated a series of benzodioxin derivatives for their cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-468). Compounds exhibited notable inhibitory effects on cell proliferation, suggesting potential applications in cancer therapy .

The mechanisms underlying the biological activities of 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-phenylpropan-1-amine include:

- Allosteric Modulation: The compound acts as an allosteric effector of hemoglobin, binding at sites that enhance its affinity for oxygen without directly competing with oxygen binding sites.

- Cellular Signaling Pathways: In cancer cells, it may interfere with key signaling pathways involved in cell growth and survival, leading to apoptosis or reduced proliferation.

Data Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.